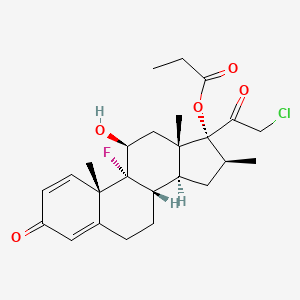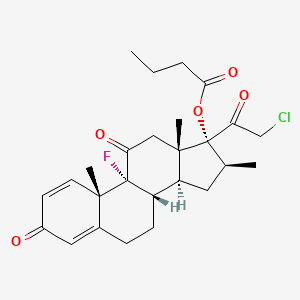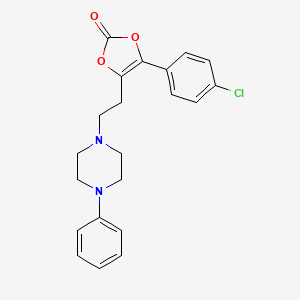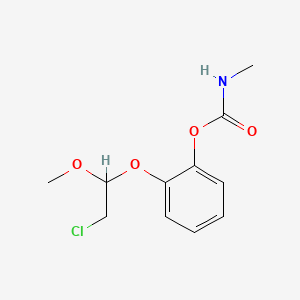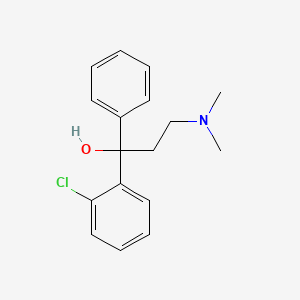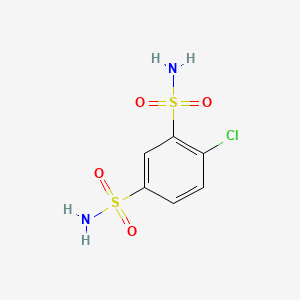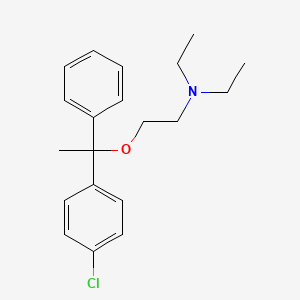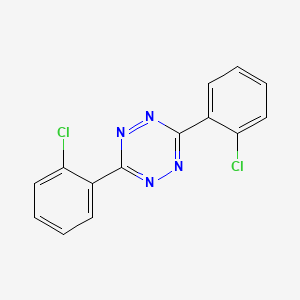
Cmpd101
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CMPD101 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of GRK2 and GRK3 in various chemical processes.
Mecanismo De Acción
CMPD101 exerts its effects by selectively inhibiting GRK2 and GRK3. These kinases play a crucial role in the desensitization and internalization of G-protein coupled receptors, including μ-opioid receptors. By inhibiting GRK2 and GRK3, this compound prevents the desensitization and internalization of these receptors, thereby enhancing their signaling and therapeutic potential . The molecular targets of this compound include the active sites of GRK2 and GRK3, where it binds and inhibits their kinase activity .
Análisis Bioquímico
Biochemical Properties
CMPD101 interacts with GRK2/3, exhibiting selectivity for these enzymes over GRK1/5 . It reduces DAMGO-induced desensitization and internalization of μ-opioid receptors . This interaction with GRK2/3 and its effect on μ-opioid receptors highlight the significant role of this compound in biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces GPCR internalization and attenuates cholinergic contractions . It also inhibits the phosphorylation of MOPr at Thr370, Thr376, and Thr379 residues .
Molecular Mechanism
The molecular mechanism of this compound involves its potent and selective inhibition of GRK2/3 . This inhibition reduces DAMGO-induced desensitization and internalization of μ-opioid receptors . The compound exerts its effects at the molecular level through binding interactions with GRK2/3, leading to enzyme inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound can inhibit the internalization of β2AR, remarkably decreasing the isoproterenol-induced formation of clathrin-coated vesicles .
Subcellular Localization
Given its role as an inhibitor of GRK2/3, it is likely that this compound localizes to the same subcellular compartments as these kinases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CMPD101 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of a triazole ring, which is a key component of this compound.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the selectivity and potency of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Optimization of reaction conditions: This involves adjusting parameters such as temperature, pressure, and solvent choice to achieve the best possible yield.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
CMPD101 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .
Comparación Con Compuestos Similares
CMPD101 is unique in its high selectivity and potency for GRK2 and GRK3 compared to other similar compounds. Some similar compounds include:
GRK2 Inhibitor 1: Another selective inhibitor of GRK2 but with lower potency compared to this compound.
GRK3 Inhibitor 2: Selective for GRK3 but less selective for GRK2 compared to this compound.
ROCK-2 Inhibitor: Inhibits ROCK-2 but has lower selectivity for GRK2 and GRK3.
This compound stands out due to its high selectivity for both GRK2 and GRK3, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27/h2-13,29H,14-15H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOVEDJTASPCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



